(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and a furan ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone.
Benzylation: The pyrazole derivative is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Thiazolidinone Ring: The benzylated pyrazole is reacted with thiourea and an appropriate aldehyde to form the thiazolidinone ring.
Furan Ring Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions, as well as the use of advanced purification methods such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the thiazolidinone ring.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Pharmacology: It is investigated for its ability to interact with various biological targets, including enzymes and receptors.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-({3-[4-(Methoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-({3-[4-(Ethoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific structural features, such as the presence of the benzyloxy group and the combination of pyrazole, thiazolidinone, and furan rings. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C31H23N3O3S2 |
---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[1-phenyl-3-(4-phenylmethoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H23N3O3S2/c35-30-28(39-31(38)33(30)20-27-12-7-17-36-27)18-24-19-34(25-10-5-2-6-11-25)32-29(24)23-13-15-26(16-14-23)37-21-22-8-3-1-4-9-22/h1-19H,20-21H2/b28-18- |
InChI Key |
WGQFYIZJDQXEFG-VEILYXNESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(C=C3/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(C=C3C=C4C(=O)N(C(=S)S4)CC5=CC=CO5)C6=CC=CC=C6 |
Origin of Product |
United States |
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